7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: is an organic compound that features a boron-containing moiety
Mechanism of Action
The action environment, including factors like pH, temperature, and the presence of other molecules, can also influence the compound’s activity and stability. For example, boronic esters are typically stable in neutral or mildly acidic conditions, but can hydrolyze under strongly acidic or basic conditions .
Biochemical Analysis
Biochemical Properties
7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in borylation reactions, where it acts as a boron source . This compound can form stable complexes with enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can alter the biochemical pathways in which these enzymes and proteins are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have indicated that high doses can lead to cellular damage and impaired organ function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within the cell. The compound’s involvement in these pathways can have downstream effects on cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can determine its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This targeting can be mediated by specific signals or post-translational modifications that direct the compound to its site of action. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 7-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or boronates.
Reduction: Reduction reactions can convert the boron moiety to borohydrides.
Substitution: The boron-containing group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: In biological research, it is used to develop boron-containing drugs that can target specific enzymes or receptors.
Industry: In the materials science industry, it is used to create advanced materials with unique properties, such as improved thermal stability and electronic characteristics.
Comparison with Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: Compared to similar compounds, 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole offers a unique combination of an indole core and a boron-containing group
Properties
IUPAC Name |
7-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-10-7-6-8-11(18-5)13(10)17-12/h6-9,17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMBCQFXUXKTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681922 | |
Record name | 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072812-69-1 | |
Record name | 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072812-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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